Antimicrobial agent-7
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Overview
Description
Antimicrobial Agent-7 is a chemical compound known for its potent antimicrobial properties. It is used to destroy or inhibit the growth of microorganisms, including bacteria, fungi, and viruses. This compound is particularly valuable in medical, industrial, and environmental applications due to its broad-spectrum efficacy and relatively low toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antimicrobial Agent-7 typically involves a multi-step chemical process. One common method includes the reaction of a quaternary ammonium salt with a suitable organic substrate under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C, with constant stirring to ensure uniformity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors. The process involves the continuous addition of reactants and the removal of by-products to maintain the reaction’s efficiency. The final product is purified through distillation or crystallization, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Antimicrobial Agent-7 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, temperature range of 30-50°C.
Reduction: Sodium borohydride, temperature range of 20-40°C.
Substitution: Chlorine or bromine, temperature range of 40-60°C.
Major Products Formed:
Oxidation: Formation of oxides and hydroxides.
Reduction: Formation of reduced organic compounds.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Antimicrobial Agent-7 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of microbial resistance and the development of new antimicrobial therapies.
Medicine: Utilized in the formulation of disinfectants, antiseptics, and preservatives.
Industry: Applied in the production of antimicrobial coatings, textiles, and packaging materials
Mechanism of Action
The mechanism of action of Antimicrobial Agent-7 involves disrupting the cell membrane of microorganisms. This disruption leads to the leakage of cellular contents and eventual cell death. The compound targets the lipid bilayer of the cell membrane, causing increased permeability and loss of membrane integrity. Additionally, it can interfere with essential enzymatic processes within the cell, further inhibiting microbial growth .
Comparison with Similar Compounds
Quaternary Ammonium Compounds: Similar in structure and function, used widely as disinfectants and antiseptics.
Phenolic Compounds: Known for their antimicrobial properties, used in various disinfectant formulations.
Alcohols: Effective against a broad spectrum of microorganisms, commonly used in hand sanitizers and disinfectants
Uniqueness of Antimicrobial Agent-7: this compound stands out due to its broad-spectrum efficacy, low toxicity, and stability under various environmental conditions. Unlike some similar compounds, it maintains its antimicrobial activity over a wide range of temperatures and pH levels, making it highly versatile for different applications .
Properties
Molecular Formula |
C36H56N24 |
---|---|
Molecular Weight |
825.0 g/mol |
IUPAC Name |
2-[2-[[4-[2-(diaminomethylideneamino)ethylamino]-6-[2,5-dibenzyl-4-[4,6-bis[2-(diaminomethylideneamino)ethylamino]-1,3,5-triazin-2-yl]piperazin-1-yl]-1,3,5-triazin-2-yl]amino]ethyl]guanidine |
InChI |
InChI=1S/C36H56N24/c37-27(38)45-11-15-49-31-53-32(50-16-12-46-28(39)40)56-35(55-31)59-22-26(20-24-9-5-2-6-10-24)60(21-25(59)19-23-7-3-1-4-8-23)36-57-33(51-17-13-47-29(41)42)54-34(58-36)52-18-14-48-30(43)44/h1-10,25-26H,11-22H2,(H4,37,38,45)(H4,39,40,46)(H4,41,42,47)(H4,43,44,48)(H2,49,50,53,55,56)(H2,51,52,54,57,58) |
InChI Key |
PSQCXUYIRHUOAU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(CC(N1C2=NC(=NC(=N2)NCCN=C(N)N)NCCN=C(N)N)CC3=CC=CC=C3)C4=NC(=NC(=N4)NCCN=C(N)N)NCCN=C(N)N)CC5=CC=CC=C5 |
Origin of Product |
United States |
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